molecular formula C14H10F2O2 B7960729 Methyl 4-(2,4-difluorophenyl)benzoate

Methyl 4-(2,4-difluorophenyl)benzoate

Cat. No. B7960729
M. Wt: 248.22 g/mol
InChI Key: QXKIBABMVWKPEO-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-difluorophenyl)benzoate is a useful research compound. Its molecular formula is C14H10F2O2 and its molecular weight is 248.22 g/mol. The purity is usually 95%.
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properties

IUPAC Name

methyl 4-(2,4-difluorophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-18-14(17)10-4-2-9(3-5-10)12-7-6-11(15)8-13(12)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKIBABMVWKPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2,4-difluorophenyl)benzoate

Synthesis routes and methods I

Procedure details

Combine 4-carbomethoxyphenylboronic acid (1.021 g, 5.67 mmol), 1-bromo-2,4-difluorobenzene (1.000 g, 5.181 mmol.), Pd(OAc)2 (0.113 g, 0.50 mmol), triphenylphosphine (0.149 g, 0.505 mmol), and sodium carbonate (1.664 g, 0.568 mmol). Purge the reaction vessel with argon. Add dimethylformamide (20 mL) and water (2.0 mL) with stirring. Place sealed reaction in an 80° C. oil bath and allow to stir for 24 hours. Cool reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of celite with additional ethyl acetate. Wash organics with water, dry over magnesium sulfate, filter, and evaporate. Purification by flash column chromatography yields 2′,4′-difluorobiphenyl-4-carboxylic acid methyl ester as a yellow solid. Dissolve the purified ester in dioxane (5 mL) and add 5M sodium hydroxide (1 mL). Stir vigorously at 50° C. for 15 hours. Upon completion, acidify the reaction with conc. HCl and extract with ethyl acetate. Evaporation of the solvent yields 300 mg (24.7%) of the title compound. MS (m/e): 233.0 (M−).
Quantity
1.021 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.149 g
Type
reactant
Reaction Step Three
Quantity
1.664 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.113 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

Dissolve 2,4-difluoro-1-iodo-benzene (0.25 mL, 2.08 mmol) in anhydrous 1,2-dimethoxyethane (30 mL). Add 4-methoxycarbonyl-phenyl-boronic acid (0.375 g, 2.08 mmol), cesium fluoride (1.58 g, 10.42 mmol), and dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium (II) dichloromethane adduct (0.170 g, 0.208 mmol). Degas the mixture thrice and back-fill with nitrogen. Immerse the mixture into a pre-heated (85° C.) oil bath and stir overnight. Filter the hot mixture through Celite® and concentrate in vacuo. Subject the residue to silica gel flash column chromatography (40 g column, 0-10% ethyl acetate/n-hexane) to yield the desired product (0.441 g, 85%). mass spectrum (n/e): 249.0 (M+1).
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.375 g
Type
reactant
Reaction Step Two
Quantity
1.58 g
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
catalyst
Reaction Step Four
Yield
85%

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